molecular formula C9H18N4O4 B030811 Octopine CAS No. 34522-32-2

Octopine

Cat. No. B030811
CAS RN: 34522-32-2
M. Wt: 246.26 g/mol
InChI Key: IMXSCCDUAFEIOE-RITPCOANSA-N
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Description

Octopine is a derivative of the amino acids arginine and alanine . It was the first member of the class of chemical compounds known as opines to be discovered . Octopine has been isolated from the muscle tissue of invertebrates such as octopus, Pecten maximus and Sipunculus nudus where it functions as an analog of lactic acid .


Synthesis Analysis

Octopine is formed by reductive condensation of pyruvic acid and arginine through the action of the NADH-dependent enzyme octopine dehydrogenase (ODH) . The genes involved in the synthesis of octopine are located on the TI plasmid harboured by the transforming A. tumefaciens strains .


Molecular Structure Analysis

The structure of Octopine Dehydrogenase (OcDH), the enzyme that catalyzes the formation of octopine, has been solved . The crystal structure of the OcDH/NADH/agmatine complex suggests a key role of the side chain of L-arginine in protein catalysis .


Chemical Reactions Analysis

Octopine Dehydrogenase (OcDH) catalyzes the NADH dependent, reductive condensation of L-arginine and pyruvate to octopine, NAD+, and water .


Physical And Chemical Properties Analysis

Octopine is a white powder . Its chemical formula is C9H18N4O4 . The physical and chemical properties of octopine are influenced by its molecular structure and the presence of functional groups .

Scientific Research Applications

1. Plant Pathogen Interaction and Tumor Metabolism

Octopine is recognized for its role in the interaction between plants and the pathogen Agrobacterium tumefaciens. It is released from crown gall tumors as a nutrient source and a signal molecule for this pathogen. Octopine modulates the transcriptional activity of key genes in A. tumefaciens, influencing tumor growth in plants (Wang, Helmann, & Winans, 1992).

2. Octopine in Cancer Research

Research has explored the effects of octopine on oxidative stress indices, serum levels of lipids, and trace elements in mouse models of breast cancer. This study indicates potential therapeutic applications of octopine in cancer treatment, focusing on its impact on antioxidant indices and lipid profiles (Elahi, Sharifi, Mahmoodi, & Kassaee, 2020).

3. Molecular Structure and Synthesis

The molecular structure and synthesis of octopine have been studied to understand its configuration and enzymatic properties. This research contributes to the fundamental understanding of octopine's chemical properties and its potential applications in biotechnology and medicine (Goto, Waki, Mitsuyasu, Kitajima, & Izumiya, 1982).

4. Metabolic and Enzymatic Studies

Octopine's role in metabolism, particularly its biosynthesis involving octopine dehydrogenase, has been extensively studied. This research contributes to our understanding of metabolic pathways involving octopine and its potential use in metabolic engineering (Thoai & Robin, 1961).

5. Octopine in Cardiovascular Health

Studies on the effects of octopine on serum cholesterol levels in rats suggest potential health benefits. Dietary octopine may influence cholesterol levels, indicating its possible use in managing cardiovascular health (Sato, Nakano, Takeuchi, Kanno, Nagahisa, & Sato, 1996).

6. Biotechnology and Biosensors

The development of an octopine biosensor for estimating scallop freshness demonstrates the application of octopine in biotechnological tools. This innovation highlights octopine's utility in food technology and safety (Shin, Yamanaka, Endo, & Watanabe, 1998).

Safety And Hazards

Octopine may cause eye, skin, and respiratory tract irritation . The toxicological properties of this material have not been fully investigated .

Future Directions

Future research could focus on the role of octopine in plant genetic engineering . The use of bacterial-origin promoters such as octopine synthase (ocs) in the control of transgene expression is a promising area of study .

properties

IUPAC Name

(2S)-2-[[(1R)-1-carboxyethyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N4O4/c1-5(7(14)15)13-6(8(16)17)3-2-4-12-9(10)11/h5-6,13H,2-4H2,1H3,(H,14,15)(H,16,17)(H4,10,11,12)/t5-,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMXSCCDUAFEIOE-RITPCOANSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(CCCN=C(N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)O)N[C@@H](CCCN=C(N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70946103
Record name Octopine
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Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White powder; [Acros Organics MSDS]
Record name Octopine
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Product Name

Octopine

CAS RN

34522-32-2
Record name Octopine
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Record name Octopine
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Record name Octopine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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